4-[(3,4-dimethylphenyl)sulfonyl]-N-propyl-1-piperazinecarboxamide
Description
Synthesis Analysis
The synthesis of sulfonyl piperazine derivatives, including compounds like 4-[(3,4-dimethylphenyl)sulfonyl]-N-propyl-1-piperazinecarboxamide, involves multiple steps. These steps often start with the formation of the piperazine backbone, followed by the introduction of sulfonyl and other functional groups. For example, a study on related compounds demonstrates the synthesis and characterization of sulfonyl derivatives of piperazine, highlighting the methods for introducing various substituents to achieve desired properties (Khan et al., 2019).
Molecular Structure Analysis
The molecular structure of sulfonyl piperazine compounds is crucial for their biological and chemical properties. X-ray crystallography and other spectroscopic methods such as NMR and IR are commonly used for structural analysis. These techniques provide insights into the arrangement of atoms, the configuration of sulfonyl groups, and the overall conformation of the piperazine ring. For instance, the crystal structure of related piperazine sulfonamide compounds has been elucidated, revealing how molecular conformation affects their interactions and functions (Coupar et al., 1996).
Chemical Reactions and Properties
Sulfonyl piperazines undergo various chemical reactions, including nucleophilic substitution, amide formation, and sulfonation. These reactions are pivotal for modifying the compound's chemical properties and enhancing its application potential. The sulfonyl group, in particular, plays a significant role in the compound's reactivity, allowing for the introduction of different substituents that can tailor the compound's properties for specific applications. Studies have detailed the synthesis of piperazine derivatives and their reactivity, underscoring the versatility of these compounds in chemical synthesis (Abbasi et al., 2019).
Physical Properties Analysis
The physical properties of 4-[(3,4-dimethylphenyl)sulfonyl]-N-propyl-1-piperazinecarboxamide, such as solubility, melting point, and stability, are influenced by its molecular structure. These properties are critical for its handling, storage, and application in various fields. The introduction of sulfonyl and alkyl groups affects the compound's polarity, solubility in organic solvents, and thermal stability, making it suitable for specific industrial and pharmaceutical applications.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, are crucial for the compound's applications. The presence of the sulfonyl group and the piperazine ring contributes to its unique chemical behavior, influencing its interactions with biological targets and its utility in chemical synthesis. Research on similar sulfonyl piperazine compounds has explored their potential as intermediates in the development of new materials and drugs, highlighting the importance of understanding their chemical properties (Gao et al., 2011).
properties
IUPAC Name |
4-(3,4-dimethylphenyl)sulfonyl-N-propylpiperazine-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-4-7-17-16(20)18-8-10-19(11-9-18)23(21,22)15-6-5-13(2)14(3)12-15/h5-6,12H,4,7-11H2,1-3H3,(H,17,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOAIQSWEFKRHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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